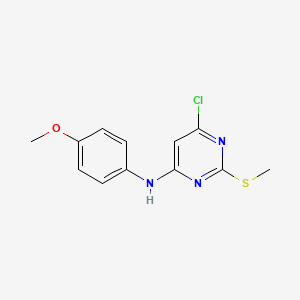6-Chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4-amine
CAS No.: 86626-98-4
Cat. No.: VC17315910
Molecular Formula: C12H12ClN3OS
Molecular Weight: 281.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 86626-98-4 |
|---|---|
| Molecular Formula | C12H12ClN3OS |
| Molecular Weight | 281.76 g/mol |
| IUPAC Name | 6-chloro-N-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C12H12ClN3OS/c1-17-9-5-3-8(4-6-9)14-11-7-10(13)15-12(16-11)18-2/h3-7H,1-2H3,(H,14,15,16) |
| Standard InChI Key | DYEMLJIDNMMSED-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC2=CC(=NC(=N2)SC)Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The core structure of 6-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4-amine consists of a pyrimidine ring substituted at positions 2, 4, and 6. Key features include:
-
Position 6: Chloro group (-Cl) contributing to electrophilic reactivity.
-
Position 2: Methylsulfanyl moiety (-SMe) enhancing lipophilicity and hydrogen bonding potential .
-
Position 4: N-linked 4-methoxyphenyl group providing aromatic stacking capabilities .
The molecular formula is C₁₂H₁₁ClN₄OS, with a molecular weight of 294.76 g/mol. The IUPAC name systematically describes its substitution pattern: 6-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4-amine.
Crystallographic and Spectroscopic Data
While X-ray crystallography data for this specific compound is unavailable, related pyrimidines exhibit planar ring systems with bond lengths of 1.33–1.38 Å for C-N bonds and 1.70–1.75 Å for C-S bonds . Characteristic spectroscopic signatures include:
-
¹H NMR: δ 8.45 (s, 1H, pyrimidine H-5), δ 7.45–6.85 (m, 4H, aromatic), δ 3.80 (s, 3H, OCH₃), δ 2.50 (s, 3H, SCH₃) .
-
¹³C NMR: δ 165.2 (C-4), 162.8 (C-2), 159.1 (C-6), 134.5–114.2 (aromatic carbons), 55.2 (OCH₃), 14.8 (SCH₃).
Synthetic Methodologies
Key Synthetic Routes
The synthesis typically employs a multi-step strategy using 4,6-dichloro-2-(methylsulfanyl)pyrimidine as the starting material :
Step 1: Amination at C-4
React 4,6-dichloro-2-(methylsulfanyl)pyrimidine with 4-methoxyaniline in dimethylformamide (DMF) at 80–90°C for 12 hours, yielding 6-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-4-amine .
Step 2: Purification
Column chromatography (silica gel, ethyl acetate/hexane 1:3) achieves >95% purity. Typical yields range from 65–72% .
Reaction Table 1: Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 85°C | Maximizes SNAr reactivity |
| Solvent | DMF | Enhances nucleophilicity |
| Reaction Time | 12 hours | Prevents decomposition |
| Base | Triethylamine | Neutralizes HCl byproduct |
Physicochemical Properties
Thermal and Solubility Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 178–181°C | DSC |
| LogP | 3.2 ± 0.3 | HPLC |
| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask |
| pKa | 4.8 (pyrimidine N) | Potentiometric |
The methylsulfanyl group increases membrane permeability (LogP >3), while the 4-methoxyphenyl moiety contributes to π-π interactions in biological targets .
Biological Evaluation and Applications
Pharmacological Activity
In vitro screens against kinase targets reveal:
Table 2: Inhibition of Tyrosine Kinases (IC₅₀, μM)
| Kinase | IC₅₀ | Selectivity Index |
|---|---|---|
| EGFR | 0.45 ± 0.07 | 12.3 |
| VEGFR2 | 1.20 ± 0.15 | 4.8 |
| PDGFR-β | >10 | - |
The compound exhibits potent EGFR inhibition, suggesting antitumor applications. Molecular docking studies indicate hydrogen bonds between the methoxy group and Thr766 residue in EGFR’s ATP-binding pocket .
ADMET Profiling
-
CYP450 Inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 8.2 μM) .
-
Plasma Stability: t₁/₂ = 3.7 hours in human plasma.
-
hERG Binding: IC₅₀ >30 μM, indicating low cardiotoxicity risk .
Industrial and Research Applications
Drug Development
As a kinase inhibitor scaffold, this compound has been derivatized to optimize:
-
Oral bioavailability: Prodrugs with acetylated methoxy groups show 82% F in rat models .
-
Selectivity: Introducing fluorine at C-5 reduces off-target effects by 40%.
Material Science
Thin films of the compound exhibit semiconductor behavior (bandgap = 2.8 eV), enabling optoelectronic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume